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Compound of Interest

Compound Name: N2,9-Diacetylguanine

Cat. No.: B015622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N²,9-Diacetylguanine is a key intermediate in the synthesis of various antiviral nucleoside

analogues, most notably Acyclovir and its derivatives. As a protected form of guanine, it

facilitates regioselective alkylation at the N9 position, a critical step in the production of these

therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic

data for N²,9-diacetylguanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and

characterization.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N²,9-diacetylguanine, providing

a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for N²,9-Diacetylguanine in DMSO-d₆
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Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

H-8 ~8.0-8.5 ~145-150

N²-COCH₃ ~2.2-2.3 ~24-25

N⁹-COCH₃ ~2.7-2.8 ~25-26

N²-CO Not Applicable ~170-173

N⁹-CO Not Applicable ~168-170

C-2 Not Applicable ~147-150

C-4 Not Applicable ~150-153

C-5 Not Applicable ~118-122

C-6 Not Applicable ~155-158

Note: The exact chemical shifts can vary slightly depending on the specific experimental

conditions. The data presented here are based on typical values for N²,9-diacetylguanine and

related structures.

Infrared (IR) Spectroscopy
Table 2: Characteristic IR Absorption Bands for N²,9-Diacetylguanine (ATR-Neat)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400-3200 N-H Stretch Amide

~3100-3000 C-H Stretch Aromatic/Heteroaromatic

~1700-1650 C=O Stretch Amide (Acetyl)

~1650-1550 C=N, C=C Stretch Purine Ring

~1250-1000 C-N Stretch Amine/Amide

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for N²,9-Diacetylguanine (Electrospray Ionization - ESI)
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m/z Value Interpretation

236 [M+H]⁺ (Protonated Molecule)

194
[M+H - CH₂CO]⁺ (Loss of ketene from N⁹-

acetyl)

152
[M+H - 2(CH₂CO)]⁺ (Loss of both ketene

moieties)

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of N²,9-

diacetylguanine are provided below.

Synthesis of N²,9-Diacetylguanine from Guanine
This protocol describes the acetylation of guanine using acetic anhydride.

Materials:

Guanine

Acetic Anhydride

Pyridine (or another suitable solvent)

4-Dimethylaminopyridine (DMAP) (catalyst)

Chloroacetic Chloride (acylating agent, alternative to acetic anhydride)

Distilled Water

Acetic Acid

Procedure:

Suspend guanine in pyridine in a reaction vessel equipped with a stirrer and a reflux

condenser.
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Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

Cool the mixture in an ice bath to approximately 5°C.

Slowly add chloroacetic chloride (or a molar excess of acetic anhydride) dropwise to the

cooled suspension, ensuring the temperature does not exceed 10°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Heat the reaction mixture under reduced pressure to distill off the pyridine and any excess

acylating agent.

Wash the resulting solid residue with distilled water to remove any water-soluble impurities.

Dissolve the solid in acetic acid and filter to remove any insoluble material.

Crystallize the N²,9-diacetylguanine from the acetic acid solution by cooling.

Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry

under vacuum.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of N²,9-diacetylguanine in approximately 0.6-0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution.

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.
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Solvent: DMSO-d₆

Temperature: 25°C

¹H NMR: Acquire a standard one-dimensional proton spectrum. The residual solvent peak of

DMSO-d₅ at ~2.50 ppm can be used as a reference.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The solvent peak of DMSO-d₆ at ~39.52

ppm can be used as a reference.

Infrared (IR) Spectroscopy (ATR-Neat)
Procedure:

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

Record a background spectrum of the clean, empty crystal.

Place a small amount of the solid N²,9-diacetylguanine powder onto the center of the ATR

crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal surface.

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

After data collection, release the pressure, remove the sample, and clean the crystal with a

suitable solvent (e.g., isopropanol).

Mass Spectrometry (ESI)
Sample Preparation:

Prepare a stock solution of N²,9-diacetylguanine in a suitable solvent such as methanol or

acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with

a small amount of formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
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Filter the final solution through a 0.2 µm syringe filter before introduction into the mass

spectrometer.

Data Acquisition:

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule

[M+H]⁺.

Infusion: The sample can be introduced into the ESI source via direct infusion using a

syringe pump or through a liquid chromatography (LC) system.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

100-300).

Visualizations
The following diagrams illustrate key workflows related to N²,9-diacetylguanine.
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Caption: Synthetic workflow for the preparation of N²,9-diacetylguanine.
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Caption: Logical workflow for the synthesis of Acyclovir from N²,9-diacetylguanine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N²,9-
Diacetylguanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015622#spectroscopic-data-for-n2-9-
diacetylguanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015622?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

